molecular formula C17H26N2S B14236958 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- CAS No. 227103-03-9

2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro-

Cat. No.: B14236958
CAS No.: 227103-03-9
M. Wt: 290.5 g/mol
InChI Key: OSXBEKVFBNEYPT-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the deprotonation of the nitrogen atom at position 3 of the benzimidazole ring using a strong base, followed by alkylation with 2,2-dimethylpropyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- involves the interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Mercaptobenzimidazole: Similar structure with a thiol group instead of a thione group.

    1,3-Diethyl-2-thiobenzimidazole: Another derivative with different alkyl groups.

Uniqueness

2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl groups enhances its lipophilicity and potential interactions with biological membranes .

Properties

CAS No.

227103-03-9

Molecular Formula

C17H26N2S

Molecular Weight

290.5 g/mol

IUPAC Name

1,3-bis(2,2-dimethylpropyl)benzimidazole-2-thione

InChI

InChI=1S/C17H26N2S/c1-16(2,3)11-18-13-9-7-8-10-14(13)19(15(18)20)12-17(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

OSXBEKVFBNEYPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2=CC=CC=C2N(C1=S)CC(C)(C)C

Origin of Product

United States

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